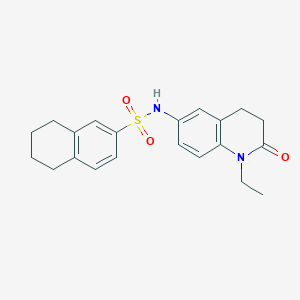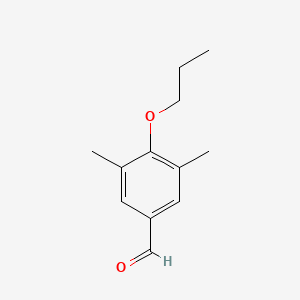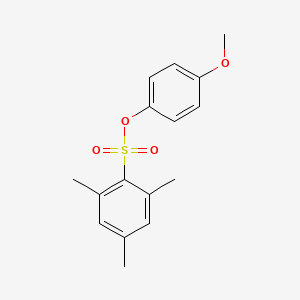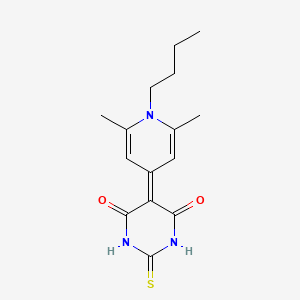
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate, also known as SPPC, is a chemical compound that has been widely used in scientific research due to its unique properties. SPPC is a potent inhibitor of protein tyrosine phosphatases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate inhibits protein tyrosine phosphatases by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to an increase in the level of phosphorylated proteins in the cell. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has been shown to be a non-competitive inhibitor of PTP1B, which means that it binds to a site on the enzyme other than the active site.
Biochemical and Physiological Effects
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects on cells. It has been shown to increase insulin sensitivity in obese mice by inhibiting PTP1B, which is a negative regulator of insulin signaling. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has also been shown to induce apoptosis in cancer cells by inhibiting SHP-1, which is involved in cell survival pathways.
实验室实验的优点和局限性
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is a potent and specific inhibitor of protein tyrosine phosphatases, which makes it a valuable tool for studying the role of these enzymes in cellular processes. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate is also relatively easy to synthesize, which makes it readily available for research purposes. However, Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate can also be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the research on Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate. One area of interest is the development of more potent and specific inhibitors of protein tyrosine phosphatases. Another area of interest is the study of the role of protein tyrosine phosphatases in various diseases, including cancer, diabetes, and autoimmune disorders. Additionally, the use of Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate as a tool for drug discovery and development is an area of active research.
合成方法
The synthesis of Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate involves the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate as a white crystalline solid. The overall yield of this synthesis method is around 50%.
科学研究应用
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has been widely used in scientific research as a protein tyrosine phosphatase inhibitor. It has been shown to inhibit the activity of various tyrosine phosphatases, including PTP1B, TC-PTP, and SHP-1. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has been used to study the role of protein tyrosine phosphatases in various cellular processes, including insulin signaling, cell growth, and apoptosis.
属性
IUPAC Name |
sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Na/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7;/h1-6,12H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRPLWUJLLBHHW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)
![6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2768302.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2768303.png)
![3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768307.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2768308.png)
![2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2768309.png)



![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2768317.png)
![(5-Bromopyridin-3-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768318.png)
